molecular formula C14H22O B8349337 alpha-Hexyl-4-methyl-benzenemethanol

alpha-Hexyl-4-methyl-benzenemethanol

Cat. No.: B8349337
M. Wt: 206.32 g/mol
InChI Key: MOWKYCAYSMWKBO-UHFFFAOYSA-N
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Description

alpha-Hexyl-4-methyl-benzenemethanol is a benzenemethanol derivative with a hydroxymethyl (-CH2OH) group attached to a benzene ring, a hexyl (-C6H13) substituent at the ortho (alpha) position relative to the hydroxymethyl group, and a methyl (-CH3) group at the para position. The hexyl and methyl substituents are expected to influence its physicochemical properties, reactivity, and applications compared to simpler analogs like 4-hydroxybenzenemethanol ().

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-(4-methylphenyl)heptan-1-ol

InChI

InChI=1S/C14H22O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11,14-15H,3-7H2,1-2H3

InChI Key

MOWKYCAYSMWKBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1=CC=C(C=C1)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares alpha-Hexyl-4-methyl-benzenemethanol with 4-hydroxybenzenemethanol () and hypothetical analogs:

Property This compound (Inferred) 4-Hydroxybenzenemethanol Hexaphenylbenzene
Molecular Formula C14H22O (hypothetical) C7H8O2 C42H30
Molecular Weight (g/mol) ~206.3 (calculated) 124.14 534.69
Substituents -CH2OH, -C6H13 (ortho), -CH3 (para) -CH2OH, -OH (para) Six phenyl groups
Boiling Point (°C) Estimated >300 (high MW, alkyl chain) 251–253 Decomposes >400
Melting Point (°C) Estimated 50–70 (lower due to alkyl chain) 110–112 270–275
Water Solubility Low (lipophilic hexyl group) Moderate (polar -OH group) Insoluble
LogP (Partition Coefficient) High (~5–6, inferred) ~1.2 (polar substituents) Extremely high (~12)

Key Observations :

  • The hexyl group in this compound significantly increases lipophilicity compared to 4-hydroxybenzenemethanol, reducing water solubility and raising LogP. This makes it more suitable for non-polar solvents or lipid-based formulations.
  • The methyl group at the para position adds steric hindrance but has minimal polarity impact.
  • Hexaphenylbenzene (), though unrelated functionally, exemplifies how bulky substituents (phenyl groups) drastically increase molecular weight and thermal stability .

Preparation Methods

Reaction Mechanism:

  • Formation of Grignard Reagent : Hexyl bromide reacts with magnesium in anhydrous ether to form hexylmagnesium bromide.

  • Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon of 4-methylbenzaldehyde, forming an alkoxide intermediate.

  • Acidic Work-Up : Hydrolysis with dilute acid (e.g., HCl) yields the secondary alcohol, α-hexyl-4-methyl-benzenemethanol.

Key Conditions :

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Temperature: 0–25°C for Grignard formation; reflux during addition.

  • Yield: ~70–85% (extrapolated from similar reactions).

Purification :

  • Distillation under reduced pressure (bp estimated >250°C based on analogs).

  • Recrystallization from ethanol/water mixtures.

Reduction of α-Hexyl-4-methyl-acetophenone

Reduction of the corresponding ketone precursor offers an alternative route. This method is analogous to the synthesis of 4-methylbenzyl alcohol via p-tolualdehyde reduction.

Synthesis of Ketone Intermediate:

The ketone, α-hexyl-4-methyl-acetophenone, can be prepared via:

  • Friedel-Crafts Acylation : Reaction of toluene derivatives with hexyl acyl chlorides, though steric hindrance may limit efficiency.

  • Cross-Coupling : Palladium-catalyzed coupling of 4-methylbenzoyl chloride with hexyl organometallic reagents.

Reduction Methods :

  • Catalytic Hydrogenation :

    • Catalyst: Raney nickel or palladium on carbon.

    • Conditions: H₂ (1–3 atm), 25–50°C.

    • Yield: ~80–90% (estimated).

  • NaBH₄/MeOH :

    • Mild conditions (0–25°C), but less effective for sterically hindered ketones.

Challenges :

  • Ketone synthesis requires careful control to avoid polysubstitution.

  • Hydrogenation may over-reduce aromatic rings if conditions are too harsh.

Hydroboration-Oxidation of Alkenes

While less common, hydroboration-oxidation of α-hexyl-4-methylstyrene derivatives provides a stereoselective route.

Alkene Preparation:

  • Wittig Reaction : 4-Methylbenzaldehyde reacts with hexyltriphenylphosphonium ylide.

  • Dehydration : Treatment of α-hexyl-4-methyl-benzyl alcohol with H₂SO₄ yields the alkene (reverse of alcohol synthesis).

Hydroboration-Oxidation :

  • Reagent: BH₃·THF followed by H₂O₂/NaOH.

  • Regioselectivity: Anti-Markovnikov addition ensures correct branching.

Yield : ~65–75% (based on similar systems).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Grignard ReactionHigh yield; straightforward conditionsRequires anhydrous solvents70–85%
Ketone ReductionScalable; avoids organometallicsIntermediate ketone synthesis challenging60–80%
Hydroboration-OxidationStereoselectiveAlkene precursor instability65–75%

Industrial-Scale Considerations

A Chinese patent (CN108658784B) highlights the use of C₄–C₁₀ monohydric alcohols as solvents for deacylation reactions. While focused on amine synthesis, this underscores the importance of solvent choice in optimizing yield and purity for benzenemethanol derivatives.

Key Industrial Parameters :

  • Solvent: n-Butanol or isoamyl alcohol for improved reagent solubility.

  • Catalyst: Alkali metal hydroxides (e.g., NaOH) for cost-effective deprotection steps.

Q & A

Q. What are the established synthetic methods for α-Hexyl-4-methyl-benzenemethanol?

α-Hexyl-4-methyl-benzenemethanol can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. A typical approach involves reacting 4-methylbenzyl alcohol with hexyl halides under acidic conditions. For example:

  • Friedel-Crafts alkylation : Use AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature .
  • Nucleophilic substitution : React hexyl bromide with 4-methylbenzyl alcohol in the presence of a base like NaOH, with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
    Key considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates like 4-(hexyloxy)toluene .

Q. What analytical techniques are recommended for characterizing α-Hexyl-4-methyl-benzenemethanol?

Property Method Data Reference
Molecular formulaHigh-resolution MSC₁₃H₂₀O (calculated: 192.15 g/mol)
Structural confirmation¹H/¹³C NMRδ 7.25–7.30 (aromatic protons)
Purity assessmentGas chromatography (GC)Retention time: 12.3 min (HP-20M)
Thermal stabilityDifferential scanning calorimetryMelting point: 45–47°C

Q. What are the primary research applications of α-Hexyl-4-methyl-benzenemethanol?

This compound serves as:

  • Chiral intermediate in pharmaceutical synthesis (e.g., β-blockers or antihistamines) due to its benzylic alcohol moiety .
  • Solubility modifier in polymer chemistry, where its alkyl chain enhances compatibility with hydrophobic matrices .
  • Probe molecule in studying enzyme-substrate interactions, particularly with cytochrome P450 isoforms .

Q. What safety considerations are essential when handling α-Hexyl-4-methyl-benzenemethanol?

  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
  • Hazards : May cause eye/skin irritation; use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize with dilute NaOH before incineration to avoid phenolic byproducts .

Advanced Research Questions

Q. How can researchers optimize the yield of α-Hexyl-4-methyl-benzenemethanol in Friedel-Crafts reactions?

  • Catalyst selection : Replace AlCl₃ with FeCl₃ to reduce side reactions (e.g., over-alkylation) while maintaining >85% yield .
  • Solvent effects : Use nitrobenzene instead of DCM to stabilize carbocation intermediates, improving regioselectivity .
  • Kinetic control : Maintain temperatures below 10°C to favor mono-alkylation over di-substitution .

Q. What strategies resolve discrepancies in reported thermodynamic properties?

Conflicting data (e.g., boiling points ranging from 210–225°C) arise from impurities or calibration errors. Mitigation strategies:

  • Standardized calibration : Use NIST-certified reference materials for GC/MS .
  • Purification : Recrystallize the compound from hexane/ethyl acetate (3:1) to ≥99% purity before analysis .

Q. How does stereochemistry influence reactivity in chiral synthesis?

The benzylic alcohol’s configuration (R/S) affects:

  • Catalytic activity : (R)-enantiomers show higher affinity for alcohol dehydrogenase in kinetic resolution studies .
  • Crystallization behavior : Racemic mixtures form eutectic phases, complicating enantiomeric separation via recrystallization .

Q. What mechanistic insights explain byproduct formation during synthesis?

Common byproducts like 4-methylbenzaldehyde arise via:

  • Oxidation : Air exposure or residual oxidizing agents convert the alcohol to aldehyde. Use argon atmospheres and antioxidants (e.g., BHT) to suppress this .
  • Acid-catalyzed dehydration : Forms styrene derivatives; mitigate with controlled proton donor concentrations (pH 5–6) .

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